molecular formula C17H21N5O3 B6748396 N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine

Cat. No.: B6748396
M. Wt: 343.4 g/mol
InChI Key: XRSBMKHOQIPJDL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of nitro-containing heterocycles on biological systems.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine is unique due to the presence of both pyridine and pyrrolidine rings, as well as the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-9-13(22(23)24)10-19-16(12)21-8-6-14(11-21)25-15-5-4-7-18-17(15)20(2)3/h4-5,7,9-10,14H,6,8,11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSBMKHOQIPJDL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(C2)OC3=C(N=CC=C3)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1N2CC[C@@H](C2)OC3=C(N=CC=C3)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.